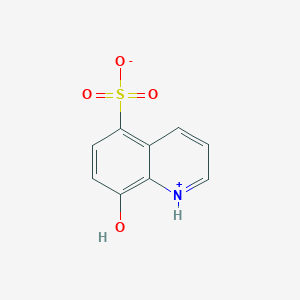
4-Amino-2-fluoro-5-nitrobenzonitrile
Übersicht
Beschreibung
4-Amino-2-fluoro-5-nitrobenzonitrile is a chemical compound with potential applications in various fields due to its unique chemical structure. It shares characteristics with other nitrobenzonitriles, serving as a precursor in chemical syntheses and participating in various chemical reactions due to its functional groups (Wilshire, 1967).
Synthesis Analysis
The synthesis of 4-Amino-2-fluoro-5-nitrobenzonitrile and related compounds involves complex reactions, often starting from simpler benzonitriles. Methods include reactions of diazonium salts derived from nitroanilines and subsequent transformations, highlighting the intricate pathways to obtain such specific substitutions on the benzene ring (Camps, Morral, & Muñoz-Torrero, 1998).
Molecular Structure Analysis
Molecular structure analysis of similar compounds shows that the nitro and amino groups significantly affect the molecular conformation and electronic distribution. These functional groups influence the overall chemical behavior and reactivity of the molecule, providing insights into its potential chemical applications (Heine et al., 1994).
Chemical Reactions and Properties
4-Amino-2-fluoro-5-nitrobenzonitrile participates in various chemical reactions, such as nucleophilic substitutions, where the nitro group and cyano functionalities play critical roles. These reactions can lead to the formation of diverse heterocyclic compounds and are pivotal in synthesizing pharmaceuticals and other organic molecules (Křupková et al., 2013).
Physical Properties Analysis
The physical properties of 4-Amino-2-fluoro-5-nitrobenzonitrile, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of both electron-donating (amino) and electron-withdrawing (nitro and cyano) groups affects its polarity and thus its physical characteristics. However, specific data on these properties requires further research and is not directly available from the cited studies.
Chemical Properties Analysis
The chemical properties of 4-Amino-2-fluoro-5-nitrobenzonitrile, including its reactivity towards acids, bases, and other reagents, are influenced by the electron-withdrawing and donating effects of its functional groups. These properties make it a versatile intermediate in organic synthesis, capable of undergoing various chemical transformations to produce a wide range of compounds (Chen et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antiviral Prodrugs : A study by Palafox et al. (2022) found that the molecule 4-amino-3-nitrobenzonitrile, which is structurally similar to 4-Amino-2-fluoro-5-nitrobenzonitrile, has potential as an antiviral prodrug. Its base pairs can disrupt DNA/RNA helix formation, thus exhibiting antiviral properties (Palafox et al., 2022).
Chemical Reactions : Wilshire (1967) demonstrated that 2-Fluoro-5-nitrobenzonitrile reacts with various amines, amino acids, and NH-heteroaromatic compounds. This highlights the compound's potential for diverse chemical applications (Wilshire, 1967).
Chromatography and Amino Acid Detection : Watanabe and Imai (1981) found that 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole enhances high-performance liquid chromatography for sensitive detection of amino acids, including proline and hydroxyproline (Watanabe & Imai, 1981).
Catalysis : Kimura et al. (2012) reported that TBA(2)[WO(4)] is an effective catalyst for the chemical fixation of carbon dioxide with 2-aminobenzonitriles, producing quinazoline-2,4(1H,3H)-diones (Kimura et al., 2012).
Synthesis of Electron-Rich Amino[1]benzothiophenecarboxylate Esters : Bridges and Zhou (1997) demonstrated the successful synthesis of these esters, showing the utility of similar compounds in organic synthesis (Bridges & Zhou, 1997).
Mutagenicity Research : Josephy et al. (2018) found that cyano substitution enhances the mutagenicity of nitroanilines in the Ames test, indicating the importance of these compounds in genotoxicity studies (Josephy et al., 2018).
Corrosion Inhibition : Chaouiki et al. (2018) reported that PANB and APAB, related to 4-Amino-2-fluoro-5-nitrobenzonitrile, are effective corrosion inhibitors for mild steel in an acid medium (Chaouiki et al., 2018).
Wirkmechanismus
Target of Action
It is known that this compound is a benzene derivative with a fluorine, a nitrile, and a nitro electron withdrawing groups
Mode of Action
The compound’s structure suggests that it could interact with its targets through various mechanisms, such as hydrogen bonding, dipole-dipole interactions, and pi stacking, due to the presence of the amino, fluoro, nitro, and nitrile groups . .
Biochemical Pathways
Given its structure, it could potentially interfere with pathways involving proteins or enzymes that interact with benzene derivatives or compounds containing amino, fluoro, nitro, or nitrile groups
Pharmacokinetics
Factors such as the compound’s molecular weight , polarity, and the presence of functional groups like amino, fluoro, nitro, and nitrile could influence its pharmacokinetic properties .
Result of Action
Given its structure, it could potentially interact with various cellular targets and induce a range of effects . .
Eigenschaften
IUPAC Name |
4-amino-2-fluoro-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-5-2-6(10)7(11(12)13)1-4(5)3-9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHREBHCCFVAHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439555 | |
| Record name | 4-AMINO-2-FLUORO-5-NITROBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-fluoro-5-nitrobenzonitrile | |
CAS RN |
143151-03-5 | |
| Record name | 4-AMINO-2-FLUORO-5-NITROBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B42363.png)





